N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide
Description
N²-{4-[4-(Piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-(piperidinosulfonyl)phenyl group at the 4-position and a 2-thiophenecarboxamide moiety at the 2-position. The piperidinosulfonyl group introduces a sulfonamide functionality linked to a six-membered piperidine ring, which may enhance solubility and binding affinity to biological targets . The thiophene-carboxamide moiety is structurally analogous to bioactive thiophene derivatives, such as those reported in antiviral and antibacterial studies (e.g., 5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide) .
Properties
Molecular Formula |
C19H19N3O3S3 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S3/c23-18(17-5-4-12-26-17)21-19-20-16(13-27-19)14-6-8-15(9-7-14)28(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,20,21,23) |
InChI Key |
JNKJVNNOVSCPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and antitumor activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Carboxamide Backbones
Key Structural and Functional Insights:
- Piperidinosulfonyl vs. Sulfamoyl Groups: The piperidinosulfonyl group in the target compound may offer improved solubility over the sulfamoyl group in BAY 57-1293 due to the basic piperidine nitrogen, which can form salts .
- Thiophene vs. Thiazole Carboxamides : The 2-thiophenecarboxamide moiety shares electronic similarities with thiazole carboxamides but may exhibit distinct binding modes, as seen in the antimycobacterial activity of 7947882 .
- Substituent Effects: Biphenyl and cyanophenyl substituents (as in ) enhance π-π stacking interactions but reduce metabolic stability compared to the piperidinosulfonyl group.
Activity Against Common Targets
- Antimicrobial Activity: Thiazole derivatives with sulfonyl groups (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea) show moderate antibacterial activity (MIC = 25 µg/mL), but the piperidinosulfonyl group may enhance Gram-negative coverage .
Biological Activity
N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the following components:
- A thiazole ring
- A piperidinosulfonyl group
- A thiophene carboxamide moiety
Molecular Formula: C18H20N4O2S3
Molecular Weight: 404.56 g/mol
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases and enzymes involved in cell signaling pathways.
-
Inhibition of CDK2 and CDK9 :
- Studies have shown that compounds similar to this one demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control .
- The IC50 values for CDK2 and CDK9 inhibition were reported to be as low as 0.004 μM and 0.009 μM, respectively, indicating high potency.
-
Anti-inflammatory Activity :
- The compound has been evaluated for its anti-inflammatory properties through assays measuring nitric oxide (NO) secretion in RAW264.7 macrophages. Results indicated that at a concentration of 6.0 μM, the compound did not exhibit significant toxicity while effectively reducing LPS-induced NO production .
Biological Activity Data Table
Case Studies
- Antitumor Efficacy :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
